molecular formula C27H24N4O4S B2615185 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide CAS No. 892381-96-3

2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2615185
CAS No.: 892381-96-3
M. Wt: 500.57
InChI Key: SCJZIDFKPFEYFR-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic heterocycle featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key substituents include a hydroxymethyl group at position 11, a 4-methoxyphenyl moiety at position 5, a methyl group at position 14, and a sulfanyl-linked N-phenylacetamide side chain at position 7 . Its molecular complexity arises from fused aromatic and heterocyclic rings, which confer rigidity and influence electronic properties. The compound shares synthetic pathways with 1,2,4-triazole derivatives, such as those involving Friedel-Crafts acylations, hydrazide-isothiocyanate condensations, and S-alkylation reactions .

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-16-24-21(18(14-32)13-28-16)12-22-26(35-24)30-25(17-8-10-20(34-2)11-9-17)31-27(22)36-15-23(33)29-19-6-4-3-5-7-19/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJZIDFKPFEYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide (CAS Number: 867040-65-1) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C28H26N4O5SC_{28}H_{26}N_{4}O_{5}S with a molecular weight of approximately 514.6 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H26N4O5S
Molecular Weight514.6 g/mol
IUPAC Name2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide
CAS Number867040-65-1

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide exhibit notable antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Antiproliferative Effects

The antiproliferative activity of related compounds has been documented in several studies. For instance, compounds containing similar structural motifs have demonstrated the ability to inhibit topoisomerase II activity in mammalian cells, leading to reduced cell proliferation rates . This suggests potential applications in cancer therapeutics.

The proposed mechanism of action for 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the sulfanyl group may enhance its binding affinity to target proteins .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazatricyclo compounds indicated their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Antiproliferative Activity

In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at concentrations lower than those required for traditional chemotherapeutics . The study highlighted its potential as a lead compound for further development in anticancer drug discovery.

Scientific Research Applications

The compound 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Structural Features

The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a sulfanyl group is particularly noteworthy as it often enhances the pharmacological properties of compounds.

Pharmacological Studies

Recent studies have indicated that compounds with similar structural characteristics exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties. The compound is hypothesized to act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response pathway.

Case Study: Anti-inflammatory Activity

A study conducted on similar compounds demonstrated their potential as 5-LOX inhibitors through molecular docking studies. The results suggested that modifications to the tricyclic structure could enhance binding affinity and selectivity towards the target enzyme .

Anticancer Research

The unique structural features of this compound may also position it as a candidate for anticancer therapies. Compounds containing triazole and phenolic moieties have been shown to possess cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis Induction
Compound BHeLa20Cell Cycle Arrest
Target CompoundA549TBDTBD

Neuroprotective Effects

Emerging research suggests that certain derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection

In vitro studies showed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating a promising avenue for further exploration in neuropharmacology .

Structure-Activity Relationship Studies

To fully understand the potential of 2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide , future research should focus on:

  • Modifying various functional groups to optimize biological activity.
  • Conducting comprehensive in vivo studies to assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound is compared to analogous 1,2,4-triazole derivatives (e.g., compounds [7–15] from ), which exhibit simpler bicyclic frameworks. Key distinctions include:

Feature Target Compound Analogous 1,2,4-Triazoles (e.g., [7–15])
Core Structure Tricyclic system (oxa-triazatricyclo) Bicyclic or monocyclic 1,2,4-triazole systems
Substituents 4-Methoxyphenyl, hydroxymethyl, methyl, sulfanyl-acetamide 4-X-phenylsulfonyl, 2,4-difluorophenyl, halogenated ketones
Tautomerism Likely exhibits thione-thiol tautomerism (inferred from C=S IR bands) Confirmed thione tautomers via IR (1247–1255 cm⁻¹)
Functional Groups Sulfanyl, acetamide, methoxy Sulfonyl, halogen, carbonyl

Physicochemical Properties

  • Solubility : The 4-methoxyphenyl and sulfanyl groups may improve lipid solubility compared to sulfonyl-containing analogs [7–9], which are more polar.

Analytical and Computational Tools for Characterization

  • Crystallography : Programs like SHELXL and ORTEP-3 () are widely used for structural validation of similar compounds, suggesting their applicability for resolving the target’s tautomeric or conformational states .
  • Spectroscopy : IR and NMR data from triazoles [7–15] () provide a benchmark for interpreting the target’s spectral features, particularly C=S (1243–1258 cm⁻¹) and NH/OH stretches .

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